molecular formula C7H16N4O2 B11722969 1-Carbamimidoylpiperazin-1-ium acetate

1-Carbamimidoylpiperazin-1-ium acetate

Cat. No.: B11722969
M. Wt: 188.23 g/mol
InChI Key: OLKUFAWUQDSWPN-UHFFFAOYSA-N
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Description

1-Carbamimidoylpiperazin-1-ium acetate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperazine ring, a common structural motif in drug discovery, which is substituted with a carbamimidoyl group and paired with an acetate counterion. Piperazine derivatives are extensively utilized in scientific research as versatile building blocks for the synthesis of more complex molecules . These intermediates are crucial in developing compounds with potential biological activity. Specifically, piperazine-based structures have been investigated in the context of creating new antibacterial agents and have been explored as inhibitors for biological targets, such as fibrinogen-dependent platelet aggregation . The presence of the carbamimidoyl group, which contains multiple nitrogen atoms, can enhance the molecule's ability to form hydrogen bonds, potentially influencing its binding affinity to biological targets. This makes this compound a valuable scaffold for researchers working in drug discovery, particularly in the design and synthesis of novel therapeutic agents. The compound is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, wearing suitable personal protective equipment and referencing the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

IUPAC Name

piperazin-1-ium-1-carboximidamide;acetate

InChI

InChI=1S/C5H12N4.C2H4O2/c6-5(7)9-3-1-8-2-4-9;1-2(3)4/h8H,1-4H2,(H3,6,7);1H3,(H,3,4)

InChI Key

OLKUFAWUQDSWPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1C[NH+](CCN1)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Carbamimidoylpiperazin 1 Ium Acetate

Synthetic Routes to the 1-Carbamimidoylpiperazine Core

The construction of the fundamental 1-carbamimidoylpiperazine structure is a sequential process that involves the strategic formation of the piperazine (B1678402) ring, followed by a guanidination reaction and subsequent salt formation.

Strategies for Guanidination of Piperazine Derivatives

The introduction of a guanidinyl group onto a piperazine scaffold is a key transformation in the synthesis of 1-Carbamimidoylpiperazin-1-ium acetate (B1210297). This is typically achieved through the reaction of a piperazine derivative with a suitable guanidinylating agent. A common and direct method involves the reaction of piperazine with cyanamide (B42294) under controlled conditions. smolecule.com This reaction proceeds via the nucleophilic addition of one of the secondary amine nitrogens of the piperazine ring to the electrophilic carbon of cyanamide.

Alternatively, more sophisticated guanidinylating reagents can be employed, often to improve yields or to allow for milder reaction conditions. These reagents can include N,N'-di-protected S-methylisothioureas or pyrazole-carboxamidines. The choice of reagent can be critical, especially when dealing with piperazine derivatives that may have other functional groups susceptible to reaction.

Formation of the Carbamimidoyl Moiety

The formation of the carbamimidoyl moiety, which is an unsubstituted guanidinyl group, is central to the synthesis. The reaction between piperazine and cyanamide leads directly to the formation of piperazine-1-carboximidamide. smolecule.com The mechanism involves the initial nucleophilic attack of the piperazine nitrogen on the nitrile carbon of cyanamide, forming a reactive intermediate which then rearranges to the more stable amidine product. smolecule.com

Catalytic methods have also been explored to facilitate the formation of such amidine structures. For instance, zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles, which is a reaction type analogous to the formation of the carbamimidoyl moiety. smolecule.comrsc.org Such catalytic approaches can offer advantages in terms of reaction rates and yields.

Salt Formation with Acetate Counterion

The final step in the synthesis of the target compound is the formation of the acetate salt. 1-Carbamimidoylpiperazine, being a strong base due to the guanidinyl group, readily reacts with acids to form salts. The formation of 1-Carbamimidoylpiperazin-1-ium acetate is achieved by treating the 1-carbamimidoylpiperazine free base with acetic acid. atamanchemicals.comnih.gov This acid-base neutralization reaction results in the protonation of the guanidinyl group to form the guanidinium (B1211019) cation, with acetate serving as the counterion.

The process typically involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of acetic acid. The resulting salt can then be isolated by precipitation or by removal of the solvent. The stability of guanidinium salts can be influenced by the nature of the counterion, and acetate is a common choice for pharmaceutical applications. nih.gov

Advanced Synthetic Approaches for this compound Analogues

The development of analogues of this compound often requires more sophisticated synthetic strategies to control stereochemistry and introduce a variety of substituents.

Stereoselective Synthesis and Chiral Control in Piperazine Derivatives

The synthesis of chiral analogues of this compound necessitates precise control over the stereochemistry of the piperazine ring. A number of strategies have been developed for the asymmetric synthesis of substituted piperazines. rsc.org One approach involves the use of chiral starting materials, such as α-amino acids, which can be elaborated into enantiomerically pure piperazine derivatives. rsc.org

Another strategy employs chiral auxiliaries to direct the stereochemical outcome of reactions. For example, a stereogenic α-methylbenzyl group on one of the piperazine nitrogens can direct the stereoselective functionalization of the α-carbon. nih.gov This auxiliary can subsequently be removed to provide the desired enantiopure product. Furthermore, catalytic asymmetric methods are increasingly being utilized. For instance, iridium-catalyzed reactions have been developed for the regio- and diastereoselective synthesis of C-substituted piperazines. acs.org These advanced methods provide access to a wide range of chiral piperazine scaffolds that can then be guanidinylated to produce chiral analogues of the target compound.

Application of Modern Synthetic Techniques

Modern synthetic organic chemistry offers a variety of powerful tools for the synthesis of complex molecules, including analogues of this compound. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the N-arylation of piperazines, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents. nih.gov

Photoredox catalysis has also emerged as a powerful technique for the C-H functionalization of piperazines. nih.govencyclopedia.pub This allows for the direct introduction of substituents onto the carbon framework of the piperazine ring, providing access to novel analogues that would be difficult to synthesize using traditional methods. These modern techniques, combined with established methods for guanidination and salt formation, provide a versatile platform for the synthesis of a diverse library of this compound analogues for further investigation.

Data Tables

Table 1: Key Synthetic Transformations

TransformationReactantsReagents/ConditionsProduct
GuanidinationPiperazine, CyanamideControlled conditions1-Carbamimidoylpiperazine
Salt Formation1-Carbamimidoylpiperazine, Acetic AcidSuitable solventThis compound
N-ArylationPiperazine, Aryl halidePalladium catalyst, BaseN-Arylpiperazine
C-H FunctionalizationN-Protected piperazinePhotoredox catalyst, LightC-Substituted piperazine

Table 2: Examples of Modern Catalytic Methods

MethodCatalystTransformationApplication
Buchwald-Hartwig AminationPalladium-basedN-ArylationSynthesis of N-arylpiperazine analogues
Iridium-Catalyzed CycloadditionIridium complexC-Substituted piperazine synthesisStereoselective synthesis of C-substituted analogues
Photoredox CatalysisIridium or Ruthenium complexesC-H FunctionalizationDirect introduction of substituents on the piperazine ring
Zinc-Catalyzed Amidine SynthesisZinc(II) compoundsGuanidinationAlternative route to the carbamimidoyl moiety

Chemical Derivatization Strategies for Structure-Activity Relationship Studies

Chemical derivatization of the 1-carbamimidoylpiperazine core is a key strategy to modulate its physicochemical properties, such as lipophilicity, basicity, and molecular geometry, which in turn influences its pharmacokinetic and pharmacodynamic profiles. The primary sites for modification are the piperazine ring and the carbamimidoyl (guanidinium) group.

Modifications on the Piperazine Ring System

The piperazine ring offers a versatile scaffold for introducing a wide array of substituents, thereby enabling a thorough investigation of SAR. The secondary amine nitrogen (if unprotected) and the carbon atoms of the ring are amenable to various chemical transformations.

N-Substitution Reactions:

The most common modifications involve the substitution at the N4-position of the piperazine ring. Standard synthetic methodologies are employed to introduce diverse functionalities.

N-Alkylation: The introduction of alkyl groups of varying chain lengths and branching can significantly impact the lipophilicity and steric bulk of the molecule. This is typically achieved through nucleophilic substitution reactions with alkyl halides or through reductive amination. Reductive amination, a two-step process involving the formation of an imine or iminium ion intermediate followed by reduction, is a widely used method for N-alkylation. organic-chemistry.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives, such as sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. organic-chemistry.orgyoutube.com This method allows for the introduction of a wide range of alkyl and substituted alkyl groups by reacting 1-carbamimidoylpiperazine with various aldehydes and ketones. researchgate.netresearchgate.netmdpi.com

N-Arylation: The incorporation of aryl or heteroaryl moieties can introduce favorable electronic and steric properties, potentially leading to enhanced target binding through π-π stacking or other interactions. nih.gov Common methods for N-arylation include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. These reactions allow for the coupling of the piperazine nitrogen with a variety of aryl halides or triflates. nih.gov

N-Acylation: The formation of an amide bond by reacting the piperazine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can modulate the basicity of the nitrogen and introduce hydrogen bond donors or acceptors. researchgate.netbeilstein-journals.org This modification can significantly influence the compound's interaction with biological targets.

C-Substitution on the Piperazine Ring:

While less common than N-substitution, modifications on the carbon atoms of the piperazine ring can provide valuable SAR insights by altering the ring conformation and introducing new interaction points. These modifications are often more synthetically challenging and may require the use of substituted piperazine starting materials. The introduction of substituents on the carbon atoms of the piperazine ring can significantly impact the molecule's conformation and biological activity. mdpi.com Chiral substituents can also be introduced to explore stereoselective interactions with biological targets. nih.gov

The following table summarizes various modifications on the piperazine ring and their potential impact on the molecule's properties.

Modification TypeReagents and ConditionsPotential Impact on Properties
N-Alkylation Alkyl halides, K2CO3, DMF or AcetonitrileIncreases lipophilicity and steric bulk.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3 or NaBH3CN, Acid catalystIntroduces diverse alkyl/aralkyl groups, modulates basicity.
N-Arylation Aryl halide, Pd or Cu catalyst, BaseIntroduces aromatic systems, potential for π-stacking interactions.
N-Acylation Acyl chloride or Carboxylic acid with coupling agentReduces basicity, introduces H-bond acceptors/donors.
C-Substitution Use of pre-functionalized piperazine synthonsAlters ring conformation, introduces new pharmacophoric elements.

Substituent Effects on the Carbamimidoyl Moiety

The carbamimidoyl (guanidinium) group is a key pharmacophoric element, known for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. Modifications to this group can profoundly affect the binding affinity and selectivity of the molecule.

Electronic Effects:

The electronic nature of substituents on or near the carbamimidoyl group can influence its pKa and, consequently, its protonation state at physiological pH.

Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, can increase the electron density on the guanidinium nitrogen atoms, thereby enhancing their basicity. rsc.org This can strengthen ionic interactions with negatively charged residues in a binding pocket.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can decrease the electron density, leading to a lower pKa. mdpi.com This might be desirable in cases where a less basic guanidinium group is required to optimize pharmacokinetic properties or reduce off-target effects. The electronic effects of substituents can be systematically studied to fine-tune the electronic character of the carbamimidoyl moiety. nih.gov

Steric Effects:

The size and spatial arrangement of substituents on the carbamimidoyl group can influence its accessibility and orientation within a binding site.

Bulky substituents can introduce steric hindrance, which may either prevent binding to a target or, conversely, enhance selectivity by favoring a specific binding conformation. The introduction of bulky groups can also impact the planarity of the guanidinium group, which can be crucial for its interactions.

Cyclic guanidines , where the substituents are part of a ring system, can be synthesized to restrict the conformational flexibility of the carbamimidoyl moiety. This can lead to an increase in binding affinity due to a lower entropic penalty upon binding.

The table below outlines the influence of different substituent types on the carbamimidoyl moiety.

Substituent TypeExample GroupsInfluence on Carbamimidoyl Moiety
Electron-Donating -CH3, -OCH3, -NH2Increases basicity (pKa), enhances positive charge delocalization.
Electron-Withdrawing -NO2, -CN, -CF3Decreases basicity (pKa), reduces positive charge delocalization.
Sterically Bulky -t-Butyl, -PhenylCan create steric hindrance, may improve selectivity.
Cyclic Systems Fused or spirocyclic ringsRestricts conformational freedom, can enhance binding affinity.

Structural Elucidation and Advanced Characterization of 1 Carbamimidoylpiperazin 1 Ium Acetate

Spectroscopic Approaches for Structural Confirmation

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. For 1-Carbamimidoylpiperazin-1-ium acetate (B1210297), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) would be essential for confirming its proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the piperazinium ring, the carbamimidoyl group, and the acetate counter-ion. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) would be used to confirm the connectivity of the atoms.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the piperazinium ring, the carbamimidoyl group, and the acetate anion would be characteristic of their chemical environment.

Hypothetical ¹H NMR Data

Chemical Group Expected Chemical Shift (ppm) Multiplicity Integration
Acetate (CH₃) ~1.9 Singlet 3H
Piperazinium (CH₂) 3.0 - 3.5 Multiplet 8H

Hypothetical ¹³C NMR Data

Chemical Group Expected Chemical Shift (ppm)
Acetate (CH₃) ~20-25
Piperazinium (CH₂) ~40-50
Carbamimidoyl (C) ~155-160

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. For 1-Carbamimidoylpiperazin-1-ium acetate, HRMS would be used to confirm the exact mass of the 1-Carbamimidoylpiperazin-1-ium cation.

Expected HRMS Data

Ion Molecular Formula Calculated Exact Mass Observed Exact Mass

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations from the amine and imine groups, C-H stretching from the piperazinium ring and acetate, C=N stretching from the carbamimidoyl group, and the characteristic symmetric and asymmetric stretching of the carboxylate group in the acetate anion.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds and symmetric vibrations.

Expected Vibrational Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3100-3500 FT-IR, Raman
C-H Stretch 2800-3000 FT-IR, Raman
C=N Stretch 1640-1690 FT-IR, Raman
C=O Stretch (Acetate) 1550-1610 FT-IR

Computational Chemistry and Molecular Modeling of 1 Carbamimidoylpiperazin 1 Ium Acetate

Quantum Mechanical Studies

No quantum mechanical studies, including Density Functional Theory (DFT) or ab initio calculations, specifically focused on 1-Carbamimidoylpiperazin-1-ium acetate (B1210297) have been published in the available scientific literature.

There are no available DFT studies that would provide insights into the electronic structure, such as HOMO-LUMO energy gaps, electrostatic potential maps, or reactivity descriptors for 1-Carbamimidoylpiperazin-1-ium acetate.

Information regarding the conformational energetics of this compound, which would be determined through ab initio calculations, is not present in the current body of scientific research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

No molecular dynamics simulation studies have been reported for this compound. Such studies would be necessary to understand its dynamic behavior, conformational flexibility, and potential interactions with biological targets.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

The development of chemoinformatic models and QSAR studies is contingent on the availability of experimental biological activity data for a series of related compounds. No such studies were found for this compound.

There are no published predictive QSAR models for the biological activity of this compound.

An exploration of the chemical space and the calculation of relevant molecular descriptors for this compound within the context of a QSAR study have not been documented.

Similarity Searching

In the computational evaluation of this compound, similarity searching serves as a crucial primary step to contextualize its potential bioactivity by comparing it to known compounds. This process utilizes molecular fingerprints to quantify the structural similarity between molecules. One of the most prevalent methods involves the use of Extended-Connectivity Fingerprints (ECFPs) in conjunction with the Tanimoto coefficient.

ECFPs are circular topological fingerprints that encode detailed information about the substructures present within a molecule. For this compound, the ECFP algorithm would systematically identify all circular atom neighborhoods up to a specified diameter. These fragments are then hashed into a binary fingerprint, creating a unique digital representation of the molecule's structural features.

The Tanimoto coefficient is subsequently employed to measure the similarity between the ECFP of this compound and the fingerprints of compounds in large chemical databases (e.g., PubChem, ChEMBL). The coefficient is calculated using the formula:

T(A,B) = c / (a + b - c)

Where a is the number of features in molecule A, b is the number of features in molecule B, and c is the number of features common to both molecules. The resulting score ranges from 0 (no similarity) to 1 (identical). A high Tanimoto coefficient suggests that the two molecules share common substructures and may, therefore, have similar biological activities.

A hypothetical similarity search for this compound against a database of known bioactive compounds might yield the results shown in the interactive table below. Such a search could reveal compounds with similar guanidinium (B1211019) or piperazine (B1678402) moieties that are known to interact with specific biological targets.

Interactive Data Table: Hypothetical Similarity Search Results for this compound

Compound ID Known Target Tanimoto Coefficient (ECFP4) Shared Substructures
DB00570Nitric Oxide Synthase0.78Guanidinium group, Piperazine ring
CHEMBL32451Serotonin (B10506) Receptor0.72Piperazine ring
ZINC12345678Arginase0.85Carbamimidoyl group
DB01222Sodium Channel0.65Positively charged nitrogen

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions of this compound with various protein targets.

To predict the binding mode of this compound, a three-dimensional structure of a potential protein target is required. The compound is then computationally "docked" into the binding site of the protein using algorithms that sample a large number of possible conformations and orientations. Each resulting pose is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound, the positively charged guanidinium group is likely to form strong salt bridges with negatively charged amino acid residues such as aspartate or glutamate. The piperazine ring can engage in hydrophobic interactions, while the acetate counter-ion may also form interactions within the binding pocket.

A hypothetical docking study of this compound against a panel of protein targets could produce the following binding affinity predictions.

Interactive Data Table: Predicted Binding Affinities from a Hypothetical Docking Study

Protein Target PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Nitric Oxide Synthase1NSI-8.2ASP597, GLU371
Arginase1RLA-7.5ASP128, ASP234
Serotonin Receptor4IAR-6.9ASP110, PHE340
Sodium Channel5X0M-6.1GLU945, TYR1759

This table presents hypothetical data for illustrative purposes.

Molecular docking can also be used to explore different potential binding sites on a protein's surface. The primary, functional binding site is known as the orthosteric site , where the endogenous ligand binds. Other sites on the protein that can bind molecules and modulate the protein's activity are called allosteric sites . nih.gov

To investigate whether this compound might act as an orthosteric or allosteric modulator, blind docking simulations can be performed. In blind docking, the entire surface of the protein is considered as a potential binding site. The results can reveal if the compound has a higher predicted affinity for the known orthosteric site or for a distinct allosteric pocket.

For instance, if docking this compound to a receptor, the simulation might show a strong preference for the orthosteric pocket where the native neurotransmitter binds. Alternatively, the simulation could predict a stable binding mode in a different location, suggesting a potential allosteric mechanism. nih.gov The identification of a potential allosteric binding site is significant as allosteric modulators can offer more subtle and targeted therapeutic effects compared to orthosteric ligands. nih.gov

A hypothetical analysis of binding site preference for this compound could be summarized as follows:

Interactive Data Table: Hypothetical Binding Site Analysis

Protein Target Orthosteric Site Affinity (kcal/mol) Predicted Allosteric Site Affinity (kcal/mol) Likely Binding Mode
Target A-8.5-6.2Orthosteric
Target B-5.9-7.8Allosteric
Target C-7.2-7.1Mixed / Dual

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Investigations of 1 Carbamimidoylpiperazin 1 Ium Acetate Derivatives

Systematic Exploration of Substituent Effects on the Piperazine (B1678402) Core

The piperazine ring is a privileged structure in drug discovery, valued for its physicochemical properties and its ability to be readily modified. nih.govresearchgate.net The two nitrogen atoms within the six-membered ring provide opportunities for substitution, which can significantly influence a compound's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Research into piperazine-containing compounds has shown that substituents at the N-1 and N-4 positions are critical determinants of biological activity. For instance, the introduction of aryl groups can lead to interactions with hydrophobic pockets in a target protein, enhancing binding affinity. The nature and substitution pattern of these aryl rings are also important; studies on related scaffolds have shown that the presence and position of halogen atoms or methoxy (B1213986) groups on a phenyl ring can modulate activity. nih.govnih.gov For example, chalcone-piperazine hybrids substituted with fluorine atoms on an attached benzene (B151609) ring showed the best anti-tumor activity in one study. nih.gov

The N-4 nitrogen of the piperazine can act as a basic amine, while the N-1 nitrogen allows for the introduction of hydrogen bond acceptors and hydrophobic groups. nih.gov This versatility allows for fine-tuning of the molecule's properties. In some quinolone antibacterials, replacing the piperazine ring with a carbon-linked isostere like a 1,2,3,6-tetrahydro-4-pyridinyl substituent resulted in equipotent compounds, demonstrating that the core scaffold can be altered while maintaining activity. nih.gov However, other modifications, such as using a 4-piperidinyl ring, led to decreased activity, highlighting the sensitivity of SAR to changes in the core structure. nih.govnih.gov

The table below illustrates hypothetical SAR data for substituents on the piperazine core, based on general findings in medicinal chemistry.

Substituent at N-4 Modification Relative Potency Rationale for Activity Change
PhenylUnsubstitutedBaselineEstablishes a baseline for aryl substitution.
4-FluorophenylIntroduction of HalogenIncreasedFluorine can enhance binding through electrostatic interactions and improve metabolic stability. nih.gov
4-MethoxyphenylIntroduction of Polar GroupVariableThe effect depends on whether the methoxy group can form a key hydrogen bond or if it introduces steric hindrance. nih.gov
BenzylIncreased FlexibilityDecreasedThe added flexibility may lead to an unfavorable binding conformation (entropic penalty).
CyclohexylAliphatic vs. AromaticDecreasedLoss of potential π-stacking interactions with the target protein.

This table is for illustrative purposes to demonstrate SAR principles.

Influence of Carbamimidoyl Group Modifications on Biological Activity

The carbamimidoyl (guanidinyl) group is a key functional moiety that significantly influences the biological activity of the parent compound. ontosight.ai This group is typically protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and to form strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site. ontosight.ai

Modifications to the carbamimidoyl group can drastically alter a compound's binding affinity and specificity.

N-Substitution : Introducing alkyl or aryl substituents on the nitrogens of the carbamimidoyl group can impact its pKa, steric profile, and hydrogen-bonding capacity. Small alkyl groups might increase lipophilicity, potentially improving membrane permeability, but larger, bulky groups could disrupt crucial interactions with the target, leading to a loss of activity.

Bioisosteric Replacement : Replacing the carbamimidoyl group with other basic, positively charged groups (e.g., amidine, aminoimidazole) can help probe the specific requirements of the binding pocket. If activity is retained, it suggests that the primary role of the group is to provide a positive charge and hydrogen bond donors. A significant drop in activity would indicate that the specific geometry and hydrogen-bonding pattern of the guanidinyl group are essential. ontosight.ai

Acylation/Sulfonylation : Converting the basic guanidine (B92328) into a neutral acylguanidine or sulfonylguanidine (B1260306) derivative would eliminate the positive charge and drastically reduce its hydrogen-bonding donor strength. This typically leads to a significant loss of activity if ionic interactions are critical for binding, thereby confirming the importance of the basicity of the carbamimidoyl moiety.

The table below summarizes the expected impact of such modifications.

Modification to Carbamimidoyl Group Expected Effect on Key Properties Predicted Impact on Biological Activity
N-MethylationSlight increase in size and lipophilicity; pKa may change.Minor to moderate decrease.
N,N'-DimethylationIncreased steric bulk; potential loss of a hydrogen bond donor.Moderate to significant decrease.
Replacement with AmidineSimilar pKa and charge, but altered geometry and H-bond pattern.Activity may be retained or slightly reduced.
Acylation to AcylguanidineLoss of positive charge; reduced H-bond donor capacity.Significant decrease or complete loss.

This table is for illustrative purposes to demonstrate SAR principles.

Role of the Acetate (B1210297) Counterion in Modulating Biological Activity

The choice of counterion can influence several critical properties:

Physicochemical Properties : The counterion affects solubility, dissolution rate, and stability, which are crucial for formulation and bioavailability.

Biological Activity : In some cases, the counterion itself can have a biological effect or can modulate the activity of the primary compound. nih.gov Studies have shown that switching a counterion from trifluoroacetate (B77799) (TFA) to hydrochloride (HCl) can alter the antibacterial activity of certain compounds. researchgate.net The presence of the counterion may contribute to the compound's activity by altering the local physicochemical environment or modifying the permeability of biological membranes. nih.gov It has been reported that certain trifluoroacetate salts exert lower pharmacological efficacy compared to the same compounds with different counterions. nih.gov

Therefore, when developing derivatives, investigating different salt forms (e.g., hydrochloride, sulfate, mesylate) is a standard part of preclinical development to optimize the drug's properties. The acetate ion is generally considered biocompatible, but its replacement could lead to improved stability or solubility characteristics without negatively impacting the core pharmacology of the carbamimidoylpiperazine cation.

Fragment-Based Approaches in SAR Development

Fragment-based drug discovery (FBDD) is a powerful strategy for building potent drug candidates from small, low-complexity molecules, or "fragments". frontiersin.orgnih.gov This approach is highly relevant to the SAR development of complex molecules like 1-Carbamimidoylpiperazin-1-ium acetate derivatives. In contrast to high-throughput screening (HTS) of large, drug-like molecules, FBDD identifies fragments that bind with low affinity but do so very efficiently, providing a more effective starting point for optimization. nih.gov

The FBDD process for this class of compounds would involve:

Deconstruction : The core molecule can be conceptually broken down into its constituent fragments, such as the piperazine ring, the carbamimidoyl group, and any substituents. nih.govmdpi.com

Fragment Screening : A library of small molecules representing these fragments (e.g., various substituted piperazines) would be screened against the biological target using sensitive biophysical techniques like NMR or X-ray crystallography to identify binders. nih.gov

Fragment Elaboration or Linking : Once a fragment hit is identified (e.g., a simple substituted piperazine), it can be "grown" or elaborated by adding functional groups to improve its affinity. frontiersin.org Alternatively, if two different fragments are found to bind in adjacent pockets of the target, they can be connected with a chemical linker to create a single, more potent molecule. frontiersin.org This fragment-merging approach can generate an optimized pharmacophore. frontiersin.org

This method allows for a more rational exploration of chemical space and can lead to lead compounds with better physicochemical properties compared to those derived from traditional HTS hits. frontiersin.org

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods become essential. dergipark.org.tr Pharmacophore modeling is a cornerstone of this approach, defining the essential spatial arrangement of molecular features necessary for biological activity. dergipark.org.trnih.gov

For this compound and its derivatives, a pharmacophore model could be generated based on a set of known active and inactive compounds. nih.gov The key features of this model would likely include:

A Positive Ionizable (PI) Feature : Representing the protonated carbamimidoyl group. biointerfaceresearch.com

Hydrogen Bond Donor (HBD) Features : Located on the nitrogens of the carbamimidoyl group. nih.gov

Hydrogen Bond Acceptor (HBA) Features : Possibly located on the N-1 nitrogen of the piperazine core, depending on the substitution. nih.gov

Hydrophobic (H) or Aromatic (AR) Features : Representing the piperazine ring itself and any aryl substituents. nih.gov

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of compounds. nih.govbiointerfaceresearch.com This process identifies novel molecules that possess the required pharmacophoric features in the correct spatial orientation, making them potential candidates for synthesis and biological testing. dergipark.org.tr This approach accelerates the discovery of new chemical entities with diverse core structures that still satisfy the fundamental requirements for biological activity. nih.gov

Mechanistic Studies of Biological Interactions of 1 Carbamimidoylpiperazin 1 Ium Acetate

Enzyme Inhibition Kinetics and Mechanism of Action

No studies reporting the enzyme inhibition kinetics or the mechanism of action for 1-Carbamimidoylpiperazin-1-ium acetate (B1210297) were found. Consequently, data for the following subsections are unavailable:

Determination of Inhibition Constants (IC₅₀, Kᵢ)

There is no published data on the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of 1-Carbamimidoylpiperazin-1-ium acetate against any enzyme.

Reversible vs. Irreversible Inhibition Mechanisms

Information regarding whether this compound acts as a reversible or irreversible inhibitor of any enzyme is not available in the current scientific literature.

Competitive, Non-Competitive, and Uncompetitive Inhibition Analysis

Without kinetic data, no analysis of the mode of inhibition (competitive, non-competitive, or uncompetitive) for this compound can be provided.

Enzyme Selectivity Profiling

There are no reports on the screening of this compound against a panel of enzymes to determine its selectivity profile.

Ligand-Target Binding Studies

No research detailing the direct binding of this compound to any biological target has been published.

Biophysical Characterization of Binding Events

Due to the absence of ligand-target binding studies, there is no information on the biophysical characterization of any binding events involving this compound.

While the constituent moieties of this compound, namely the piperazine (B1678402) and guanidinium (B1211019) groups, are present in various biologically active molecules, specific experimental data for the compound is absent from the scientific record. Research on related compounds, such as certain piperazine-1-carboxamidine derivatives, has indicated potential biological activities, but these findings cannot be extrapolated to definitively describe the properties of this compound.

Further experimental research is required to elucidate the potential biological and medicinal properties of this specific compound.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature and data pertaining to "this compound" have yielded no results. This includes searches for its synthesis, properties, and any form of biological or mechanistic studies.

Consequently, it is not possible to provide an article on the "" as requested. The specified outline, including sections on target protein identification, cellular target engagement assays, and the elucidation of molecular pathways, cannot be addressed due to the complete absence of research data for this particular compound.

It is likely that "this compound" is a novel compound that has not yet been described in published scientific literature, or the provided name may be incorrect. Without any foundational information on the compound, the generation of a scientifically accurate and informative article as per the detailed instructions is not feasible.

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the biological and pharmacological activities of This compound that aligns with the requested detailed outline.

Extensive searches for antimicrobial, antiviral, and enzyme modulatory capacities of this particular compound did not yield any specific studies. The scientific community has not published findings regarding its:

Antibacterial efficacy , including any potential mechanisms of action against pathogens such as MRSA.

Antifungal properties or identified fungal targets.

Antiviral efficacy , specifically concerning the inhibition of HIV-1 integrase or the modulation of HIV Tat-mediated transcription.

Enzyme modulatory capacities in any context.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for "this compound" at this time. Further original research would be required to determine the biological activities and pharmacological potential of this compound.

Biological Activities and Pharmacological Potential of 1 Carbamimidoylpiperazin 1 Ium Acetate

Enzyme Modulatory Capacities

Histone Acetyltransferase (HAT) Modulation

No studies were identified that investigated the effects of 1-Carbamimidoylpiperazin-1-ium acetate (B1210297) on Histone Acetyltransferases (HATs).

Angiotensin-Converting Enzyme (ACE) Modulation

There is no available scientific literature describing the modulation of Angiotensin-Converting Enzyme (ACE) by 1-Carbamimidoylpiperazin-1-ium acetate.

Cyclin-Dependent Kinase (CDK) Modulation

Research on the interaction between this compound and Cyclin-Dependent Kinases (CDKs) has not been published in the available scientific databases.

Other Enzyme Classes (e.g., Monoamine Oxidases, Cholinesterases)

No information could be retrieved regarding the activity of this compound as a modulator of other enzyme classes, such as Monoamine Oxidases or Cholinesterases.

Multi-Target-Directed Ligand (MTDL) Design and Evaluation

There is no documented evidence or research concerning the use or evaluation of this compound within the framework of Multi-Target-Directed Ligand (MTDL) design.

Due to the absence of specific research data on this compound for the outlined topics, the generation of a detailed article with research findings and data tables is not possible at this time.

Drug Discovery and Preclinical Development Strategies for 1 Carbamimidoylpiperazin 1 Ium Acetate Derivatives

Lead Identification and Optimization Campaigns

The initiation of a drug discovery program for derivatives of 1-Carbamimidoylpiperazin-1-ium acetate (B1210297) would commence with lead identification. This process involves screening a library of compounds to identify initial "hits" that exhibit a desired biological activity against a specific therapeutic target. These hits would then undergo a rigorous lead optimization process to improve their potency, selectivity, and pharmacokinetic properties.

A hypothetical lead optimization campaign for a carbamimidoylpiperazine-based scaffold might involve the systematic modification of different parts of the molecule. For instance, chemists would synthesize a variety of analogs by altering substituents on the piperazine (B1678402) ring and the carbamimidoyl group. The goal of these chemical modifications is to establish a Structure-Activity Relationship (SAR), which elucidates how changes in the chemical structure affect the compound's biological activity. This iterative process of synthesis and biological testing is crucial for transforming a promising hit into a viable drug candidate.

Rational Design of Novel Chemical Scaffolds Incorporating the Carbamimidoylpiperazine Moiety

Rational drug design is a modern approach that utilizes the three-dimensional structure of the biological target to design and synthesize novel compounds with high affinity and specificity. nih.govmdpi.comresearchgate.net If the target for 1-Carbamimidoylpiperazin-1-ium acetate derivatives were known, researchers could employ techniques like X-ray crystallography or NMR spectroscopy to determine its structure.

This structural information would then guide the design of new chemical scaffolds that incorporate the carbamimidoylpiperazine moiety. nih.gov The aim is to create molecules that fit perfectly into the target's binding site, thereby maximizing therapeutic efficacy and minimizing off-target effects. For example, computational modeling could be used to predict how different modifications to the carbamimidoylpiperazine core would interact with the target protein, allowing for the prioritization of the most promising candidates for synthesis. nih.govmdpi.com

Computational Drug Repurposing and Off-Target Prediction

Computational methods play a significant role in modern drug discovery, including the potential for drug repurposing. nih.gov This strategy involves identifying new therapeutic uses for existing drugs, which can significantly reduce the time and cost of development. If this compound or its derivatives had been previously studied for any biological activity, computational screening could be used to predict their potential to interact with other therapeutic targets.

Furthermore, computational tools are invaluable for predicting potential off-target interactions. These "off-targets" can lead to undesirable side effects. By screening a new compound against a panel of known proteins associated with adverse drug reactions, researchers can identify and mitigate potential safety issues early in the development process.

Development of High-Throughput Screening Assays

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds. chemdiv.comnih.gov To identify lead compounds from a large chemical library, a robust and reliable HTS assay is essential. The development of such an assay for derivatives of this compound would depend on the specific biological target.

Future Directions and Advanced Research Perspectives on 1 Carbamimidoylpiperazin 1 Ium Acetate

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the process of drug discovery. nih.govresearchgate.net For a scaffold such as 1-Carbamimidoylpiperazin-1-ium acetate (B1210297), these computational approaches can dramatically accelerate the design-make-test-analyze cycle.

Furthermore, predictive ML models can be developed to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these newly designed compounds. bhsai.orgnih.govslideshare.net This in silico screening allows for the early identification of candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. nih.gov

StepDescriptionAI/ML ToolsDesired Outcome
1. Target Identification Identification of a relevant biological target based on disease pathology.AI-powered literature mining, network biology platforms.A validated protein target for which the piperazine-guanidinium scaffold is hypothesized to have affinity.
2. De Novo Design Generation of novel derivatives of 1-Carbamimidoylpiperazin-1-ium acetate.Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs).A virtual library of novel compounds with diverse chemical structures. nih.gov
3. Property Prediction In silico prediction of physicochemical and ADMET properties.Quantitative Structure-Activity Relationship (QSAR) models, deep learning-based ADMET predictors. nih.govPrioritized list of compounds with drug-like properties.
4. Virtual Screening Docking of the virtual library against the 3D structure of the target protein.Molecular docking simulations, binding affinity prediction models.Compounds with high predicted binding affinity and favorable interactions with the target.
5. Synthesis Prioritization Ranking of candidate compounds for chemical synthesis based on a multi-parameter optimization score.Decision-making algorithms, multi-objective optimization.A manageable number of high-priority candidates for synthesis and biological testing.

Exploration of Novel Biological Targets and Therapeutic Applications

The hybrid structure of this compound, containing both a piperazine (B1678402) moiety and a guanidinium (B1211019) group, suggests a wide range of potential biological targets and therapeutic applications. Piperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, and have been developed for indications spanning central nervous system (CNS) disorders, oncology, and infectious diseases. acs.orgtandfonline.comnih.gov The guanidinium group, a key feature of the amino acid arginine, is known to participate in hydrogen bonding and electrostatic interactions with biological macromolecules, and is found in compounds with diverse pharmacological activities. aurorabiomed.com

Given these structural features, future research could explore the following potential biological targets and therapeutic areas for derivatives of this compound:

Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in many CNS-acting drugs. acs.org The ability of the guanidinium group to interact with various receptors could be leveraged to design modulators of neurotransmitter systems. aurorabiomed.com Potential applications could include treatments for neurodegenerative diseases, psychiatric disorders, and chronic pain. digitellinc.comnih.gov

Oncology: Many kinase inhibitors used in cancer therapy incorporate a piperazine ring to enhance solubility and target engagement. nih.gov Generative AI could be used to design derivatives that selectively target kinases implicated in cancer progression. morressier.comnih.gov

Ion Channel Modulation: Ion channels are crucial for a multitude of physiological processes, and their dysfunction is implicated in various diseases. nih.govdrugbank.com The charged nature of the guanidinium group makes it a prime candidate for interacting with the pores of ion channels. This opens up possibilities for developing novel modulators for conditions such as epilepsy, cardiac arrhythmias, and cystic fibrosis. morressier.com

Potential Target ClassRationale based on Structural FeaturesPotential Therapeutic Area
Protein Kinases The piperazine moiety is a common scaffold in kinase inhibitors, often improving pharmacokinetic properties. nih.govOncology, Inflammatory Diseases
Ion Channels The positively charged guanidinium group can interact with the negatively charged residues within the pore of many ion channels. morressier.comaurorabiomed.comCNS Disorders, Cardiovascular Diseases
G-Protein Coupled Receptors (GPCRs) Arylpiperazine derivatives are known to have high affinity for various GPCRs, particularly serotonin (B10506) and dopamine (B1211576) receptors. tandfonline.comPsychiatric Disorders, Neurological Conditions
Protein-Protein Interactions (PPIs) Piperazine scaffolds can be functionalized to target α-helix mediated PPIs, which are implicated in various diseases. bhsai.orgOncology, Autoimmune Diseases

Advanced Synthetic Methodologies and Process Optimization for Derivatives

To efficiently explore the structure-activity relationships of this compound derivatives, advanced and high-throughput synthetic methodologies are essential. Traditional multi-step batch synthesis can be time-consuming and resource-intensive. nih.gov

Flow chemistry, or continuous-flow synthesis, offers a promising alternative for the rapid and efficient production of a library of analogs. semanticscholar.orgnih.govresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved purity, and enhanced safety. beilstein-journals.org For the synthesis of derivatives of this compound, a modular flow chemistry setup could be envisioned.

This approach would enable the rapid generation of a diverse library of compounds for biological screening, accelerating the identification of lead candidates. The integration of real-time reaction monitoring and automated optimization algorithms can further enhance the efficiency of this process. semanticscholar.org

Synthetic StepBatch Chemistry ChallengesFlow Chemistry Advantages
Piperazine Functionalization Often requires protecting groups, leading to additional steps. mdpi.comCan allow for selective mono-functionalization with precise stoichiometric control.
Guanidinylation Can be challenging due to the high basicity of guanidines and the need for specific activating agents. nih.govImproved heat and mass transfer can lead to faster reaction times and higher yields.
Purification Often requires laborious column chromatography. mdpi.comIn-line purification techniques can be integrated into the flow system.
Library Synthesis Sequential synthesis of individual compounds is slow and labor-intensive.Parallel or sequential synthesis in an automated fashion allows for rapid library generation.

Collaborative and Interdisciplinary Research Initiatives for Complex Biological Systems

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. To fully investigate the potential of this compound and its derivatives, forming strategic partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs) is crucial. drugbank.comyoutube.com

Academic labs can provide deep expertise in fundamental biology and disease mechanisms, while pharmaceutical companies bring invaluable experience in drug development, regulatory affairs, and commercialization. nih.gov CROs can offer specialized services such as high-throughput screening, advanced in vivo modeling, and toxicology studies. tandfonline.comdomainex.co.uk

Consortia focused on specific target classes, such as ion channels or kinases, or therapeutic areas like CNS disorders, can provide a framework for such collaborations. aurorabiomed.commetrionbiosciences.comsophion.com These initiatives facilitate the sharing of knowledge, resources, and risk, ultimately accelerating the translation of basic scientific discoveries into new medicines. tandfonline.com For a novel scaffold like this compound, such a collaborative ecosystem would be instrumental in navigating the complexities of drug discovery and maximizing the chances of therapeutic success.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for confirming the structural integrity of 1-Carbamimidoylpiperazin-1-ium acetate?

  • Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXS for phase determination and SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and hydrogen bonding networks. Validate results against high-resolution datasets (≥1.0 Å) to minimize errors in electron density maps . Cross-reference the derived structure with the Cambridge Structural Database (CSD) to identify deviations from similar piperazine derivatives .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : Employ orthogonal analytical methods:

  • HPLC with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to quantify impurities.
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks and detect byproducts.
  • NMR spectroscopy (¹H/¹³C) to verify proton environments and absence of unreacted precursors (e.g., residual piperazine signals at δ ~2.8 ppm) .

Q. What computational tools are suitable for predicting the hydrogen-bonding network of this compound?

  • Methodological Answer : Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model intermolecular interactions. Compare results with experimental hydrogen-bonding metrics (e.g., D–H···A angles and distances) from crystallographic data refined via SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Phase annealing (implemented in SHELXE ) improves phase determination for low-resolution datasets by optimizing negative quartet relationships .
  • Validate ambiguous hydrogen positions using difference Fourier maps and isotropic displacement parameters (ADPs). If ADPs exceed 0.08 Ų, re-examine disorder modeling .
  • Cross-validate with spectroscopic data (e.g., IR stretching frequencies for NH₂ groups at ~3400 cm⁻¹) .

Q. What strategies can mitigate instability of this compound in aqueous solutions?

  • Methodological Answer :

  • Conduct pH-dependent stability studies (pH 3–9) using LC-MS to monitor degradation products (e.g., hydrolysis of the carbamimidoyl group).
  • Stabilize the compound via lyophilization in acetate buffer (pH 4.5–5.5) to minimize ionic interactions.
  • Compare degradation kinetics with fluorinated analogs (e.g., 4-(1,1-difluoroethyl)piperidine derivatives) to assess electronic effects on stability .

Q. How do structural modifications (e.g., fluorination) impact the bioactivity of piperazine derivatives like this compound?

  • Methodological Answer :

  • Synthesize analogs (e.g., 4-(1,1-difluoroethyl)piperidine-1-carboximidamide) and compare crystallographic torsion angles to evaluate conformational flexibility .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes in target proteins (e.g., enzymes with hydrophobic active sites).
  • Validate predictions with surface plasmon resonance (SPR) assays to measure kinetic binding parameters (KD, kon/koff) .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results between crystallographic and spectroscopic data?

  • Methodological Answer :

  • Re-examine occupancy ratios in crystallographic models for disordered atoms, which may skew bond-length comparisons.
  • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering in piperazine) that XRD might average .
  • Use DFT-optimized structures as a bridge between experimental XRD and NMR geometries .

Q. What statistical approaches are critical for validating assay reproducibility in studies involving this compound?

  • Methodological Answer :

  • Apply Bland-Altman analysis to assess agreement between replicate HPLC runs.
  • Use Grubbs' test to identify outliers in biological activity datasets (e.g., IC50 values).
  • For structural studies, calculate R-factor ratios (Rint, Rσ) during SHELXL refinement to ensure data quality (Rint < 0.05 preferred) .

Tables for Key Methodological Parameters

Technique Critical Parameters Acceptance Criteria Reference
X-ray CrystallographyResolution (Å), Rint, Completeness (%)≥1.0 Å, Rint < 0.05, Completeness >98%
HPLC Purity AnalysisColumn Type, Retention Time VariabilityΔt ≤ ±0.2 min across replicates
DFT CalculationsBasis Set, Convergence Threshold (RMSD)6-31G*, RMSD < 0.001 Å
SPR Binding AssaysFlow Rate (µL/min), Regeneration Buffer30 µL/min, 10 mM glycine-HCl (pH 2.0)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.